N-amino-N'-benzylcarbamimidothioic acid
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Overview
Description
N-amino-N’-benzylcarbamimidothioic acid is an organic compound that features a unique combination of functional groups, including an amino group, a benzyl group, and a carbamimidothioic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-amino-N’-benzylcarbamimidothioic acid typically involves the reaction of benzylamine with thiocarbamoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by a base such as triethylamine. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of N-amino-N’-benzylcarbamimidothioic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-amino-N’-benzylcarbamimidothioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides
Reduction: Amines, thiols
Substitution: Benzyl-substituted derivatives
Scientific Research Applications
N-amino-N’-benzylcarbamimidothioic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-amino-N’-benzylcarbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
- N-amino-N’-methylcarbamimidothioic acid
- N-amino-N’-ethylcarbamimidothioic acid
- N-amino-N’-phenylcarbamimidothioic acid
Comparison: N-amino-N’-benzylcarbamimidothioic acid is unique due to its benzyl group, which imparts distinct steric and electronic properties compared to its methyl, ethyl, or phenyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-amino-N'-benzylcarbamimidothioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRUHAVBRPABTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C(NN)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN=C(NN)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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